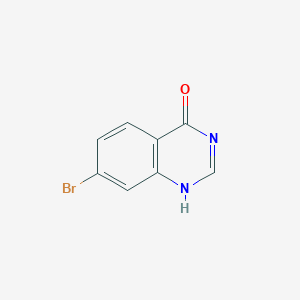![molecular formula C11H13NO4 B063733 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 192046-60-9](/img/structure/B63733.png)
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(3-Hydroxybenzoyl)-2-methyl-L-alanine or HMA and is primarily used in the synthesis of peptides and proteins. In
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of peptides and proteins by controlling the stereochemistry of the reaction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid are not well studied. However, it is believed that this compound has no significant physiological effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid in lab experiments are its ability to produce enantiomerically pure compounds and its use as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products. The limitations of using this compound are its high cost and the lack of information on its mechanism of action.
Direcciones Futuras
For research include the study of its mechanism of action and the development of new applications for this compound in the field of pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves the reaction between L-alanine and 3-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid has various scientific research applications. One of the primary uses of this compound is in the synthesis of peptides and proteins. It is used as a chiral auxiliary in the synthesis of peptides and proteins, which helps in the production of enantiomerically pure compounds. HMA is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Propiedades
Número CAS |
192046-60-9 |
|---|---|
Nombre del producto |
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[(3-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-4-3-5-8(13)6-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clave InChI |
QMWJFAWGZGGMRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
Sinónimos |
Alanine, N-(3-hydroxybenzoyl)-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



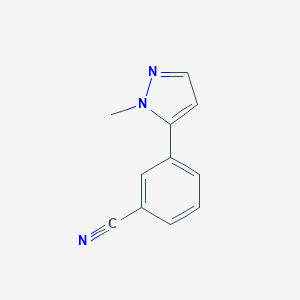
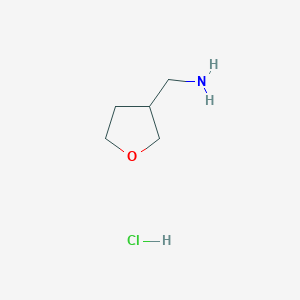
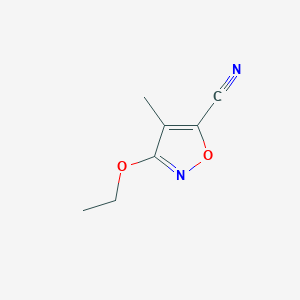
![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)

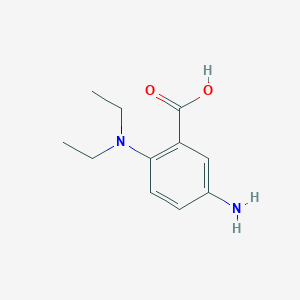
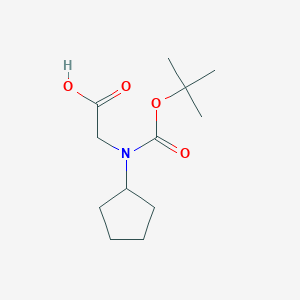
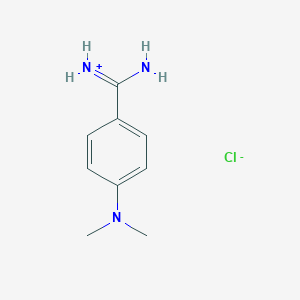
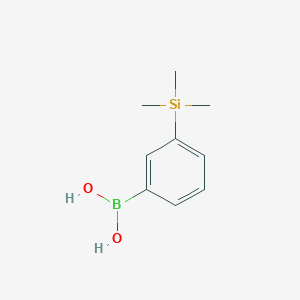
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
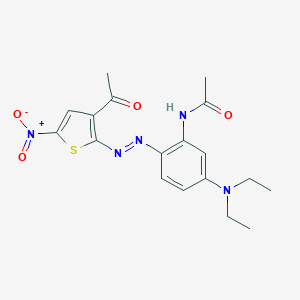
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

